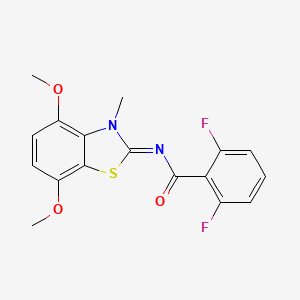

![molecular formula C23H27ClFN3O3S B2751831 N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1216568-95-4](/img/structure/B2751831.png)

N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles and their derivatives have been studied for their wide range of pharmacological activities, including anti-inflammatory and antibacterial effects .

Synthesis Analysis

While the specific synthesis process for this compound is not available, benzothiazole derivatives are typically synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzothiazole derivatives can vary widely in properties such as solubility, melting point, and stability .Scientific Research Applications

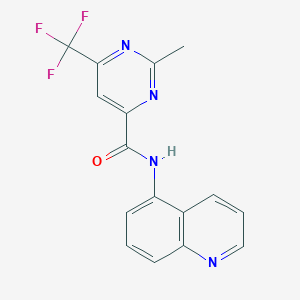

Synthesis and Chemical Reactivity

The chemical compound N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride, due to its complex structure, is a topic of interest in synthetic chemistry research. It is related to various synthesized compounds that exhibit a range of biological activities. For example, research has explored the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from similar compounds as anti-inflammatory and analgesic agents. These compounds have been identified to inhibit cyclooxygenase (COX) with significant selectivity and effectiveness, showcasing their potential in pharmaceutical applications (A. Abu‐Hashem et al., 2020).

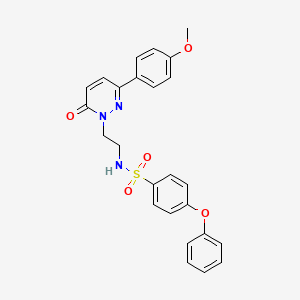

Gastrokinetic Activity

Further research has been conducted on benzamides, including structures similar to this compound, focusing on their gastrokinetic activity. Specifically, novel benzamides have been synthesized and evaluated for their effects on gastric emptying, showing significant potential as gastrokinetic agents. This area of research has implications for the development of new treatments for gastrointestinal disorders (S. Kato et al., 1992).

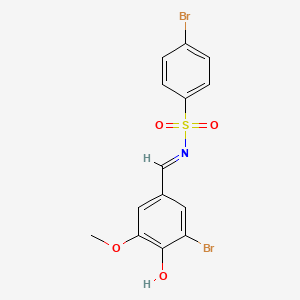

Antimicrobial and Antifungal Studies

The antimicrobial and antifungal properties of related compounds have also been a significant area of study. For instance, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones from similar compounds demonstrate promising antibacterial and antifungal activities. These findings contribute to the ongoing search for new antimicrobial agents in response to the increasing resistance to existing drugs (N. Patel et al., 2010).

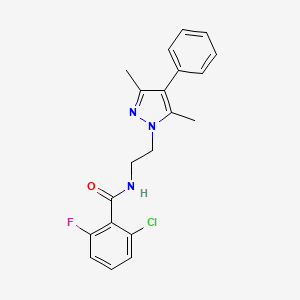

Fluorescence and Dye Synthesis

In the field of materials science, derivatives of compounds similar to this compound have been utilized in the synthesis of efficient color-tunable fluorophores. These compounds have shown potential in creating fluorescent dyes with a wide range of emission properties, useful for various applications in bioimaging and materials chemistry (Marzena Witalewska et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O3S.ClH/c1-2-30-19-7-8-20-21(16-19)31-23(25-20)27(10-4-9-26-11-13-29-14-12-26)22(28)17-5-3-6-18(24)15-17;/h3,5-8,15-16H,2,4,9-14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKHJCOPUZONQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC(=CC=C4)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2751749.png)

![2-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2751752.png)

![N-([1,1'-biphenyl]-2-yl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2751759.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2751770.png)

![6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B2751771.png)